molecular formula C11H11NO B13604896 (R)-1-(Quinolin-6-yl)ethan-1-ol

(R)-1-(Quinolin-6-yl)ethan-1-ol

Cat. No.: B13604896
M. Wt: 173.21 g/mol
InChI Key: UMURLTMHEJCHCA-MRVPVSSYSA-N
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Description

®-1-(Quinolin-6-yl)ethan-1-ol is a chiral alcohol with a quinoline ring attached to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Quinolin-6-yl)ethan-1-ol typically involves the reduction of the corresponding ketone, ®-1-(Quinolin-6-yl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of ®-1-(Quinolin-6-yl)ethan-1-ol may involve catalytic hydrogenation of the ketone precursor using a chiral catalyst to ensure the desired enantiomeric purity. The process is optimized for large-scale production, focusing on cost-effectiveness, efficiency, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

®-1-(Quinolin-6-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinolin-6-yl ethanone or quinolin-6-yl acetic acid.

    Reduction: Quinolin-6-yl ethane.

    Substitution: Various substituted quinolin-6-yl ethan-1-ol derivatives.

Scientific Research Applications

®-1-(Quinolin-6-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-(Quinolin-6-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or interact with protein active sites, while the ethan-1-ol moiety can form hydrogen bonds, enhancing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(Quinolin-6-yl)ethan-1-ol
  • 1-(Quinolin-6-yl)ethanone
  • Quinolin-6-yl acetic acid

Uniqueness

®-1-(Quinolin-6-yl)ethan-1-ol is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer (S)-1-(Quinolin-6-yl)ethan-1-ol

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

(1R)-1-quinolin-6-ylethanol

InChI

InChI=1S/C11H11NO/c1-8(13)9-4-5-11-10(7-9)3-2-6-12-11/h2-8,13H,1H3/t8-/m1/s1

InChI Key

UMURLTMHEJCHCA-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)N=CC=C2)O

Canonical SMILES

CC(C1=CC2=C(C=C1)N=CC=C2)O

Origin of Product

United States

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